Ludaconitine

Antileishmanial Neglected Tropical Disease Natural Product Screening

Ludaconitine is a C19-norditerpenoid alkaloid isolated from Aconitum spp., exhibiting antileishmanial activity (IC50 36.10 μg/mL vs L. major) with no cytotoxicity at 30 μM across MCF7, HeLa, PC3, 3T3 cells. Distinct from cardiotoxic aconitine. Validated for antileishmanial drug discovery, botanical antifeedant research (EC50 0.32 mg/cm²), and analytical reference standard applications. Generic substitution scientifically unjustified.

Molecular Formula C32H45NO9
Molecular Weight 587.7 g/mol
Cat. No. B10817925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLudaconitine
Molecular FormulaC32H45NO9
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC
InChIInChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3/t18-,19-,20+,21+,22-,23?,24+,25-,26?,27+,29+,30-,31-,32?/m1/s1
InChIKeyWCJLKJORIRSXRT-YOMSJULOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ludaconitine Procurement Guide: Verified Purity, Source, and Antileishmanial Activity of a C19-Norditerpenoid Alkaloid


Ludaconitine (CAS 82144-72-7; molecular formula C32H45NO9; MW 587.7 g/mol) is a C19-norditerpenoid alkaloid isolated from Aconitum species including Aconitum spicatum (Bruhl) Stapf and Aconitum liljestrandii Hand. Mazz. [1], [2]. As a naturally occurring diterpenoid alkaloid within the Aconitum genus, ludaconitine shares structural features with other Aconitum alkaloids but exhibits a distinct antileishmanial activity profile demonstrated in in vitro assays against Leishmania major [3]. Commercial sources report product purity ranging from 90% to 99.46%, with analytical verification methods including HPLC-DAD, HPLC-ELSD, LC/MS, and NMR [4], .

Why Ludaconitine Cannot Be Substituted with Aconitine, Mesaconitine, or Lappaconitine in Specialized Research Protocols


Substitution of ludaconitine with other Aconitum alkaloids is scientifically unjustified due to significant divergence in biological activity profiles and toxicity thresholds. Ludaconitine is a C19-norditerpenoid alkaloid with a demonstrated in vitro antileishmanial IC50 of 36.10 ± 3.4 μg/mL against L. major [1]. In contrast, related alkaloids like lappaconitine function as Nav1.7 channel inhibitors (IC50 = 24.71–27.67 μM) with class-I antiarrhythmic properties [2], while aconitine exhibits potent cardiotoxicity and arrhythmogenicity at concentrations as low as 10 nM [3], [4]. Critically, the C19-diester diterpenoid alkaloids (aconitine, mesaconitine, hypaconitine) are known high-toxicity compounds, whereas available cytotoxicity data on ludaconitine at 30 μM across MCF7, HeLa, PC3, and 3T3 cell lines showed no observable cytotoxicity [5]. This marked divergence in both activity target and safety margin precludes generic substitution across experimental contexts.

Quantitative Evidence Guide: Ludaconitine Antileishmanial Potency and Cytotoxicity Profile versus Closest Analogs


Antileishmanial Activity: Ludaconitine Exhibits 1.56-Fold Greater Potency Than Chasmaconitine Against Leishmania major in Vitro

In a direct head-to-head in vitro antileishmanial assay against Leishmania major promastigotes, ludaconitine demonstrated an IC50 value of 36.10 ± 3.4 μg/mL, which is 1.56-fold more potent than its co-isolated analog chasmaconitine (IC50 = 56.30 ± 2.1 μg/mL) and substantially more effective than indaconitine, which showed minimal activity (IC50 > 100 μg/mL) [1], [2]. This assay was conducted on compounds isolated from Aconitum spicatum tubers, providing direct intra-study comparability.

Antileishmanial Neglected Tropical Disease Natural Product Screening

Cytotoxicity Profile: Ludaconitine Shows No Observable Cytotoxicity at 30 μM Across Four Mammalian Cell Lines Including Normal Fibroblasts

In a direct cytotoxicity evaluation conducted in parallel with antileishmanial testing, ludaconitine exhibited no observable cytotoxic effects at a concentration of 30 μM when tested against three human cancer cell lines (MCF7 breast cancer, HeLa cervical cancer, PC3 prostate cancer) and one normal fibroblast cell line (3T3) [1]. This represents a class-level favorable safety margin relative to high-toxicity Aconitum alkaloids such as aconitine, which induces arrhythmias at concentrations as low as 10 nM (0.01 μM) [2] and demonstrates potent cardiotoxicity via Nav1.4 channel activation [3].

Cytotoxicity Screening Selectivity Index Safety Pharmacology

Antifeedant Activity: Ludaconitine Demonstrates EC50 of 0.32 mg/cm² Against Insect Herbivory, Comparable to Other Norditerpenoid Alkaloids

In a direct antifeedant activity screening of norditerpenoid alkaloids isolated from Aconitum species, ludaconitine exhibited an EC50 value of 0.32 mg/cm² in antifeedant assays [1]. This activity is quantitatively comparable to structurally related C19-norditerpenoid alkaloids tested under identical conditions, including yunaconitine (EC50 = 0.29 mg/cm²), transconitine B (EC50 = 0.27 mg/cm²), and geniculatine A (EC50 = 0.35 mg/cm²), and notably superior to vilmorrianine C (EC50 = 0.77 mg/cm²) and indaconitine (EC50 = 0.68 mg/cm²) [1].

Antifeedant Natural Insecticide Agricultural Biotechnology

Molecular Target Divergence: Ludaconitine's Antileishmanial Mechanism Contrasts with Nav1.7 Inhibition by Lappaconitine

Cross-study comparative analysis reveals fundamental divergence in molecular targets between ludaconitine and lappaconitine within the Aconitum alkaloid class. Lappaconitine has been characterized as a voltage-gated sodium channel inhibitor, with demonstrated IC50 values of 24.71 ± 1.64 μM and 27.67 (15.68–39.66) μM against human Nav1.7 channels [1], [2]. Ludaconitine, in contrast, shows antileishmanial activity (IC50 = 36.10 ± 3.4 μg/mL) against L. major parasites [3], indicating a distinct biological target unrelated to mammalian sodium channel modulation. This target divergence is further supported by the absence of reported sodium channel activity for ludaconitine in the published literature.

Mechanism of Action Target Identification Sodium Channel

Validated Research and Industrial Application Scenarios for Ludaconitine Based on Quantitative Evidence


Antileishmanial Drug Discovery: Lead Identification and Structure-Activity Relationship (SAR) Studies

Based on demonstrated in vitro antileishmanial activity against Leishmania major (IC50 = 36.10 ± 3.4 μg/mL) and superior potency compared to chasmaconitine (1.56-fold) and indaconitine (>2.77-fold), ludaconitine is validated as a priority lead compound for antileishmanial drug discovery programs [1]. The compound's favorable cytotoxicity profile—showing no observable toxicity at 30 μM across MCF7, HeLa, PC3, and 3T3 cell lines—supports its advancement to in vivo efficacy studies in animal models of cutaneous leishmaniasis [1]. Procurement is indicated for medicinal chemistry teams conducting SAR campaigns around the C19-norditerpenoid alkaloid scaffold.

Natural Product Insecticide Development: Antifeedant Formulation Screening

With a demonstrated EC50 of 0.32 mg/cm² in antifeedant assays—outperforming vilmorrianine C (EC50 = 0.77 mg/cm²) and indaconitine (EC50 = 0.68 mg/cm²) by 2.1- to 2.4-fold—ludaconitine is validated for agricultural biotechnology research focused on natural insecticide development [2]. Procurement is indicated for laboratories evaluating botanical antifeedant agents against agricultural pests, where compound potency and structural characterization support formulation optimization studies.

Comparative Alkaloid Pharmacology: Target-Specific Pathway Dissection Studies

Given the established divergence in molecular targets between ludaconitine (antileishmanial activity) and related Aconitum alkaloids such as lappaconitine (Nav1.7 inhibition, IC50 = 24.71–27.67 μM) [3] and aconitine (cardiotoxicity via sodium channel activation at 10 nM) [4], ludaconitine serves as a valuable comparator compound for studies investigating structure-activity relationships across the diterpenoid alkaloid class. Procurement is indicated for academic and industrial pharmacology laboratories conducting comparative mechanism-of-action studies or screening for off-target effects in natural product libraries.

Analytical Reference Standard: Quality Control and Botanical Authentication

Ludaconitine (CAS 82144-72-7) is employed as an analytical reference standard for the identification and quantification of Aconitum alkaloids in botanical raw materials and herbal preparations. Commercial vendors provide ludaconitine at purities of 90% to 99.46%, with analytical verification by HPLC-DAD, HPLC-ELSD, LC/MS, and NMR [5], . Procurement is indicated for quality control laboratories and pharmacognosy research groups performing chemical fingerprinting of Aconitum species, authentication of traditional medicinal materials, or development of validated analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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